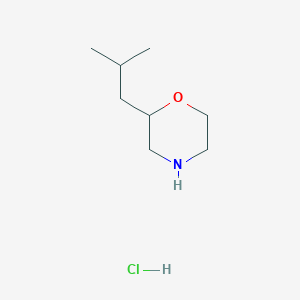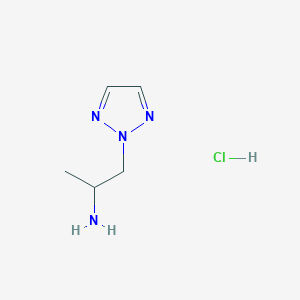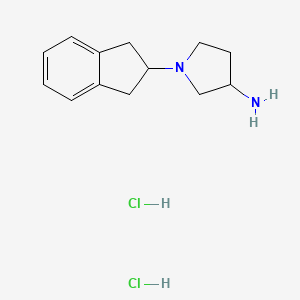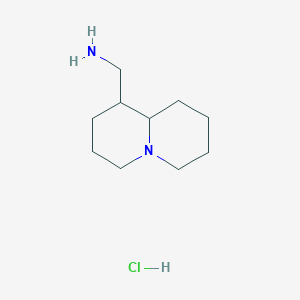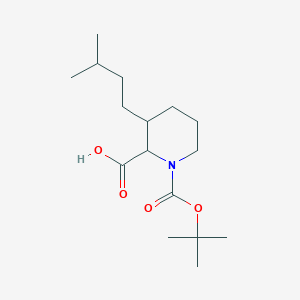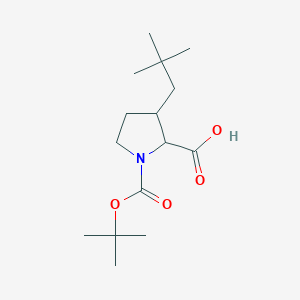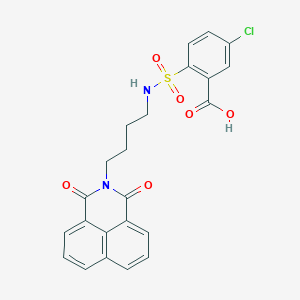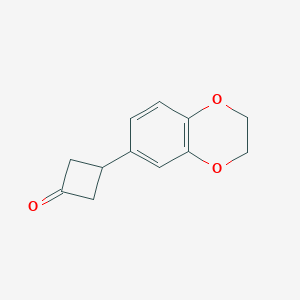
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclobutan-1-one
概要
説明
The 2,3-Dihydro-1,4-benzodioxin-6-yl moiety is a part of various biologically significant compounds. It is found in molecules that exhibit a range of bioactivities, including anti-hepatotoxic, anti-inflammatory, anti-helmintic, anti-arthritic, and antioxidant properties . For example, silybin, a major component of silymarin extracted from Silybum marianum, contains a 1,4-benzodioxane ring system and exhibits noteworthy anti-hepatotoxic and antibacterial activity .
Synthesis Analysis
The synthesis of compounds containing the 2,3-Dihydro-1,4-benzodioxin-6-yl moiety often involves the reaction of 1,4-Benzodioxane-6-amine with other reagents. For instance, one study reported the reaction of 1,4-Benzodioxane-6-amine with benzenesulfonyl chloride under dynamic pH control at 10 using aqueous Na2CO3 .Molecular Structure Analysis
The molecular structure of these compounds is typically determined by various spectroscopy techniques, including IR, 1H NMR, 13C NMR, and EI-MS . For example, a significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Chemical Reactions Analysis
The chemical reactions involving these compounds are often related to their biological activities. For example, sulfonamides bearing the –NH–SO2 group are known for their exceptional bioactivities against numerous infections and bacterial strains .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are typically determined by various analytical techniques. For example, the yield, melting point, molecular formula, and molecular weight of N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide were reported as 85%, 149 – 152°C, C14H13NSO4, and 291 g/mol, respectively .科学的研究の応用
Central Nervous System Depressants
Compounds containing the 2,3-dihydro-1,4-benzodioxin core are known to be central nervous system depressants . They can slow brain activity, leading to relaxation and reduced anxiety .
Antipsychotic Agents
These compounds are also used as antipsychotic agents . They can help manage symptoms of mental disorders such as schizophrenia .
Calcium Antagonists
As calcium antagonists, these compounds can interfere with the movement of calcium through calcium channels . This can help manage conditions like high blood pressure and heart disease .
Diuretic and Antibacterial Agents
The 2,3-dihydro-1,4-benzodioxin core is also used in diuretic and antibacterial agents . Diuretics help the body get rid of excess fluid, while antibacterial agents fight bacterial infections .
Treatment of Neurodegenerative Disorders
Some compounds with this core are potential drugs for treating neurodegenerative disorders . These disorders, including Alzheimer’s and Parkinson’s, involve the progressive loss of structure or function of neurons .
Treatment of Inflammatory and Autoimmune Disorders
These compounds are also being explored for the treatment of inflammatory and autoimmune disorders . They could potentially help manage conditions like rheumatoid arthritis and lupus .
Cardiovascular and Diabetic Disorders
Compounds containing the 2,3-dihydro-1,4-benzodioxin core have yielded derivatives of biological interest in diverse therapeutic areas such as cardiovascular diseases . They could potentially be used to treat conditions like heart disease and diabetes .
Synthesis of Bioactive Compounds
The 2,3-dihydro-1,4-benzodioxin ring system is present in a large number of structures of therapeutic agents possessing important biological activities . This makes it a valuable tool in the synthesis of a wide range of bioactive compounds .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c13-10-5-9(6-10)8-1-2-11-12(7-8)15-4-3-14-11/h1-2,7,9H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAPKRYJBVGHTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3CC(=O)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclobutan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



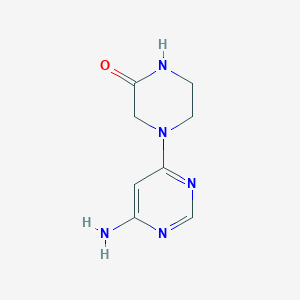
![Tert-butyl (4-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)carbamate](/img/structure/B1469884.png)
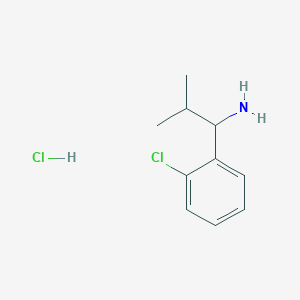
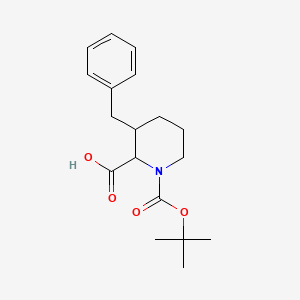
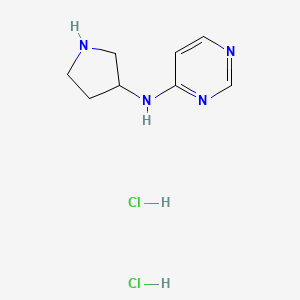
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxypentanoic acid](/img/structure/B1469890.png)
